molecular formula C24H27NO B1408465 6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol CAS No. 2034157-10-1

6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol

Cat. No. B1408465
M. Wt: 345.5 g/mol
InChI Key: VARRXVHRTUYJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This includes the starting materials, reagents, and conditions used in the synthesis process. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

Molecular structure analysis involves determining the structure of the compound using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The molecular structure includes information about the arrangement of atoms, the type and length of bonds, and the shape of the molecule.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes information about the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are studied. This includes properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties such as acidity, basicity, and reactivity are also analyzed.


Scientific Research Applications

  • Molecular Structure and Drug Potential

    • The molecular structure of a similar compound, 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, was analyzed using various spectroscopic techniques and theoretical studies. It showed potential inhibitor activity against Haemophilus influenzae diseases (Rajamani et al., 2021).
  • Spectral Analysis and Tautomeric Properties

    • Studies on 4-((phenylimino)methyl)naphthalen-1-ol and a related compound revealed interesting tautomeric properties and shifts in tautomeric equilibrium upon protonation/deprotonation in acetonitrile (Deneva et al., 2013).
  • Synthesis and Antimicrobial Activity

    • Certain derivatives, like 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, exhibited good antibacterial and antifungal activity, indicating potential as antimicrobial agents (Kottapalle & Shinde, 2021).
  • Application in Estrogen Receptor Modulation

    • Chiral derivatives based on this compound were designed as Selective Estrogen Receptor Modulators (SERMs), indicating applications in breast cancer treatment (Yadav et al., 2011).
  • Sigma Receptor Binding

    • Variants of the compound demonstrated potential for binding to sigma(1) receptors, indicating possibilities for application in tumor research and therapy (Berardi et al., 2005).
  • Antioxidant Properties

    • Theoretical and experimental analyses of 2-(naphthalen-1-yl (piperidin-1-yl) methyl)phenol showed high antioxidant values, suggesting potential as a biologically active drug (Ulaş, 2020).
  • Tautomeric Switching Systems

    • The compound was part of a study on molecular switches involving tautomeric proton transfer, revealing insights into controlled tautomeric equilibrium (Antonov et al., 2013).
  • Potential Antituberculosis Activity

    • Derivatives of this compound have been synthesized with high antituberculosis activity, indicating therapeutic potential in this area (Omel’kov et al., 2019).

Safety And Hazards

The safety and hazards associated with the compound are studied. This includes information about the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and storing the compound are also typically provided.


Future Directions

Future directions involve discussing potential areas of future research or applications of the compound. This could include potential uses in medicine, industry, or research.


I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

6-(2-phenylpropan-2-yl)-4-piperidin-1-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c1-24(2,19-9-5-3-6-10-19)20-12-11-18-15-21(26)17-23(22(18)16-20)25-13-7-4-8-14-25/h3,5-6,9-12,15-17,26H,4,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARRXVHRTUYJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C(C=C3C=C2)O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
Reactant of Route 3
Reactant of Route 3
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
Reactant of Route 4
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
Reactant of Route 5
Reactant of Route 5
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
Reactant of Route 6
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.